Bromo-PEG2-phosphonic acid

Vue d'ensemble

Description

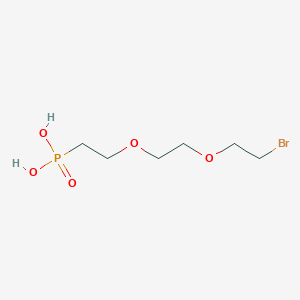

Bromo-PEG2-phosphonic acid: is a compound that contains bromine and phosphonic acid moieties linked through a polyethylene glycol (PEG) chain. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which increases the water solubility of the molecules it is attached to .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromo-PEG2-phosphonic acid is typically synthesized through a multi-step process involving the reaction of a PEG chain with bromine and phosphonic acid. The PEG chain is first functionalized with a bromine group, which is a good leaving group and facilitates substitution reactions. The brominated PEG is then reacted with a phosphonic acid derivative under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is usually produced in reagent grade for research purposes .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in Bromo-PEG2-phosphonic acid acts as an electrophilic site, facilitating substitution reactions with nucleophiles such as amines, thiols, and hydroxyl groups.

Key Features:

- Reagents/Conditions:

- Amines (e.g., alkylamines, aryl amines) in polar aprotic solvents (e.g., DMF, DMSO) at 25–60°C.

- Thiols (e.g., cysteine residues) under mildly basic conditions (pH 7.5–9.0).

- Products:

Mechanistic Insight:

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide ion. The PEG spacer enhances solubility, ensuring efficient reaction kinetics even in aqueous media .

Hydrolysis of the Phosphonic Acid Group

The phosphonic acid moiety undergoes hydrolysis under acidic or basic conditions, enabling further functionalization.

Key Features:

- Reagents/Conditions:

- Products:

Comparative Efficiency of Hydrolysis Reagents

| Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Bromotrimethylsilane | RT, CH<sub>3</sub>CN | >95 | High |

| Boron tribromide | Toluene, 70°C | 90–95 | Moderate |

| Concentrated HCl | Reflux, 6 hrs | 85–90 | Low |

Data from phosphonate dealkylation studies indicate that bromotrimethylsilane is the most efficient reagent for selective hydrolysis of phosphonic acid esters .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions.

Key Findings:

- Palladium Catalysis:

- Copper-Mediated Click Chemistry:

Comparative Reactivity with Analogues

| Compound | Reactivity with Amines | Hydrolysis Rate (t<sub>1/2</sub>) |

|---|---|---|

| This compound | High | 12 hrs (pH 2) |

| Chloro-PEG2-phosphonic acid | Moderate | 24 hrs (pH 2) |

| PEG2-phosphonic acid | None | N/A |

The bromine substituent enhances electrophilicity compared to chloro analogues, enabling faster nucleophilic substitution .

Applications De Recherche Scientifique

Chemical Applications

1. Linker in Drug Development

Bromo-PEG2-phosphonic acid serves as a non-cleavable linker in the synthesis of complex molecules such as drug conjugates and bioconjugates. Its hydrophilic nature improves the solubility and bioavailability of these compounds, making it easier to develop effective therapeutic agents .

2. Surface Modification

The compound is utilized for surface modification in various materials. For instance, it can enhance the stability and biocompatibility of surfaces by facilitating better interaction with biological systems. This property is particularly beneficial in developing coatings for medical devices or implants .

Biological Applications

1. PROTAC Development

this compound is instrumental in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to selectively degrade target proteins, offering a novel approach to targeted therapy in cancer treatment and other diseases. The PEG chain enhances the solubility and stability of PROTACs, making them more effective in biological systems .

2. Targeted Drug Delivery

In medicine, this compound aids in creating targeted drug delivery systems. By attaching therapeutic agents to specific biological targets through this compound linkers, researchers can improve drug efficacy while minimizing side effects. This application is crucial for developing treatments for conditions like cancer, where precision is essential .

Industrial Applications

1. Coatings and Adhesives

In industrial settings, this compound is used in formulating coatings and adhesives. Its properties enhance adhesion and durability, making it suitable for various applications ranging from construction materials to consumer products .

Case Studies

1. Targeted Therapy Research

Recent studies have demonstrated the efficacy of this compound in targeted therapies for cancer. For example, researchers have successfully synthesized PROTACs using this linker that effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models .

2. Surface Modification Studies

In another case study, this compound was used to modify lithium lanthanum zirconium oxide (LLZO) surfaces for solid-state lithium metal batteries. The modification resulted in improved ionic conductivity and cyclability, showcasing its potential in energy storage applications .

Mécanisme D'action

Bromo-PEG2-phosphonic acid exerts its effects primarily through its ability to act as a linker. The bromine group facilitates substitution reactions, allowing the compound to attach to various molecules. The phosphonic acid moiety can interact with metal ions and surfaces, enhancing the compound’s ability to modify surfaces and biomolecules. In PROTACs, this compound helps in linking the target protein to an E3 ubiquitin ligase, leading to the selective degradation of the target protein .

Comparaison Avec Des Composés Similaires

Bromo-PEG2-acid: Contains a carboxyl group instead of a phosphonic acid group.

Bromo-PEG3-phosphonic acid: Contains a longer PEG chain.

Bromo-PEG4-phosphonic acid: Contains an even longer PEG chain

Uniqueness: Bromo-PEG2-phosphonic acid is unique due to its specific combination of a bromine group and a phosphonic acid moiety linked through a PEG chain. This combination provides a balance of reactivity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Activité Biologique

Bromo-PEG2-phosphonic acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound (C10H22BrO5P) is a polyethylene glycol (PEG) derivative characterized by its unique structure, which includes a bromine atom and a phosphonic acid group. These features contribute to its solubility and reactivity, making it suitable for various biological applications. The molecular weight of the compound is 333.16 g/mol.

The primary biological activity of this compound stems from its use as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. This mechanism allows for targeted therapy, particularly in cancer treatment, by enhancing the pharmacokinetic properties of therapeutic agents .

Applications in Drug Development

This compound is primarily utilized in:

- Bioconjugation : It serves as a linker to attach drugs or other molecules to proteins, facilitating targeted delivery.

- Drug Formulation : Its ability to enhance solubility and stability makes it valuable in various drug formulations.

- Imaging Agents : The phosphonate group can chelate metal ions, aiding in the development of contrast agents for imaging techniques like MRI and PET .

Research Findings

Recent studies have focused on the interactions of this compound with biological molecules, assessing binding affinities with target proteins and evaluating the stability of conjugates formed using this linker. These studies provide insights into its efficacy as a drug delivery vehicle .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound diethyl ester | Similar structure with diethyl instead of ethyl group | Different leaving group properties |

| PEGylated phosphonic acids | Used for solubility enhancement | Varies in chain length and functional groups |

| PEG-bromides | General class for bioconjugation | Specific reactivity due to phosphonic acid group |

This table highlights how this compound distinguishes itself due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties.

Case Studies

- Cancer Therapeutics :

- Drug Delivery Systems :

Propriétés

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJZEERRSMGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210535 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-44-5 | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.